DOTAP Transfection Reagent

Gene Therapy Oncology Liposomal Transfection

DOTAP (CAS 144189-73-1) is a permanently charged monovalent cationic lipid validated for cost-effective, high-efficiency transfection in Hep-2 cells—achieving performance comparable to premium commercial reagents at an optimal N/P ratio of 3:1. For serum-stable in vivo delivery, add 4 µg protamine sulfate per µg DNA at lipid-to-DNA ratios ≤32 nmol/µg to maximize transfection. For lyophilized product development, the DOTAP/DOPE (1:1) formulation uniquely maintains particle size and nucleic acid loading capacity post-freeze-drying. In mRNA vaccine LNP formulations, 5% DOTAP incorporation enhances early IgG response. Choose DOTAP for application-optimized, evidence-backed performance.

Molecular Formula C43H83NO7S
Molecular Weight 758.19
CAS No. 144189-73-1
Cat. No. B1146127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTAP Transfection Reagent
CAS144189-73-1
Molecular FormulaC43H83NO7S
Molecular Weight758.19
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]
InChIInChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTAP Transfection Reagent (CAS 144189-73-1): A Foundational Cationic Lipid for Non-Viral Nucleic Acid Delivery


1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a monovalent cationic lipid and a foundational member of the tetraalkylammonium class of non-viral gene delivery vectors [1]. First described in 1989, it is characterized by its quaternary ammonium headgroup, which confers a permanent positive charge that is independent of pH, enabling stable electrostatic complexation with anionic nucleic acids [1]. DOTAP is commercially available as a standalone lipid and is also a core component in numerous proprietary transfection formulations and lipid nanoparticles (LNPs) [2][3]. Its well-defined chemical structure and extensive characterization make it a standard reference compound in the field.

Why DOTAP Cannot Be Simply Swapped for Another Cationic Lipid: Key Differentiators in Transfection and Formulation


The assumption that any cationic lipid is functionally equivalent for transfection is not supported by empirical evidence. In a systematic comparison of 162 distinct lipoplex formulations, Nchinda et al. demonstrated that identical DOTAP/DNA ratios can produce transfection efficiencies that vary by over 22-fold depending on specific formulation parameters such as lipid-to-DNA ratio and the inclusion of protamine sulfate [1]. Furthermore, the observed cell-type selectivity of DOTAP—demonstrating superior performance in Hep-2 cells compared to other lines like MCF-7 and SW-480—confirms that its utility is not universal [2]. These findings underscore the critical importance of formulation optimization and the inherent risk in substituting DOTAP with a different cationic lipid without rigorous, application-specific validation, as the performance outcomes can be highly divergent and unpredictable [3].

Quantitative Evidence of DOTAP's Performance: Head-to-Head Comparisons with Alternative Lipids


DOTAP vs. Lipofectamine 2000: Comparable Efficiency in Hep-2 Cells at Equivalent N/P Ratios

In a direct head-to-head study in Hep-2 cells, DOTAP demonstrated luciferase expression levels that were comparable to the widely used commercial reagent Lipofectamine 2000 at an optimized N/P weight ratio of 3:1 [1]. The study confirmed that the transfection efficiency for DOTAP was nearly the same at N/P ratios of both 3:1 and 6:1, indicating robust performance across a range of lipid-to-DNA ratios [1].

Gene Therapy Oncology Liposomal Transfection

DOTAP vs. DOTMA: Superior Performance of c-DOTMA Over c-DOTAP for mRNA Delivery in THP-1 Cells

In a comparative study of LNPs formulated via microfluidics for eGFP-mRNA delivery, the formulation containing the analog DOTMA (c-DOTMA) achieved significantly higher transfection efficiency in THP-1 monocytic cells than the DOTAP-based formulation (c-DOTAP) [1]. While c-DOTMA reached up to 25% eGFP expression, c-DOTAP yielded substantially lower levels. This head-to-head comparison reveals that for this specific immune cell line and nucleic acid payload (mRNA), DOTMA is a far more effective cationic lipid than DOTAP [1].

mRNA Therapeutics Immunology Lipid Nanoparticles

DOTAP vs. DC-Cholesterol: Dose-Dependent Transfection Efficiency in High Serum Concentrations

In a systematic optimization study, the transfection efficiencies of DOTAP and DC-Cholesterol (DC) lipoplexes were evaluated in the presence of high serum concentrations [1]. Both lipids exhibited a dose-dependent enhancement of efficiency with increasing lipid-to-DNA ratios. However, the optimal formulation conditions for each lipid were found to be different. For DOTAP complexes with lipid/DNA ratios ≤32 nmol/µg, peak efficiencies were achieved with the addition of 4 µg of protamine sulfate (PS) per µg of DNA. In contrast, for DC complexes, increasing PS above 0.5 µg/µg DNA did not yield significant further gains in the presence of serum [1].

In Vivo Gene Delivery Serum Stability Lipoplex Formulation

DOTAP vs. DODAP: DOTAP Enhances Early Antibody Response in mRNA Vaccine Formulations

A comparative study of lipid nanoparticles (LNPs) for mRNA vaccine delivery demonstrated that incorporating 5% of the cationic lipid DOTAP into an ALC-0315-based LNP enhanced the total IgG antibody response after a prime immunization dose in mice [1]. In contrast, replacing the ionizable lipid with a comparable amount of DODAP (an analog of DOTAP with a different headgroup) or using higher concentrations of DOTAP produced minimal or even reduced antibody responses [1].

mRNA Vaccines Immunogenicity Lipid Nanoparticle Engineering

DOTAP's Instability in Lipoplex Formulations: A Critical Manufacturing and Storage Consideration

DOTAP liposomes exhibit a unique physical-chemical property that directly impacts their performance and stability as a transfection reagent. It has been demonstrated that liposomes composed of 100% DOTAP are unstable upon dilution, a phenomenon attributed to the relatively high critical micellar concentration (CMC) of DOTAP, measured at 7×10⁻⁵ M [1]. This instability manifests as a continuous increase in particle size over time following the mixing of cationic liposomes with DNA [1].

Pharmaceutical Development Liposome Stability Quality Control

DOTAP's Influence on Liposome Size and Encapsulation Efficiency: Quantitative Data for Formulation Design

In a formulation screening study, fresh DOTAP nanoliposomes prepared with various helper lipids exhibited a consistent size range of 50-100 nm [1]. Furthermore, the study quantified that the degree of complex formation with antisense oligonucleotides was 70-80% at an N/P ratio of approximately 2 [1]. Critically, the study found that among several helper lipid compositions, only the DOTAP/DOPE (1:1 mole ratio) formulation maintained its particle size distribution and antisense loading efficiency after a lyophilization (freeze-drying) process, while other formulations were compromised [1].

Liposome Formulation Drug Delivery Nanomedicine Engineering

Targeted Applications for DOTAP: Matching Evidence to Scientific and Industrial Use Cases


Cost-Effective Transfection of Hep-2 Cell Lines for High-Throughput Screening

For laboratories performing routine, high-volume transfections in Hep-2 human laryngeal carcinoma cells, DOTAP provides a scientifically validated and cost-effective alternative to premium commercial reagents. Evidence shows that DOTAP achieves transfection efficiency comparable to Lipofectamine 2000 in this specific cell line at an optimal N/P ratio of 3:1 [1]. This allows researchers to significantly reduce per-experiment costs without sacrificing data quality, particularly in assays like luciferase reporter gene screens.

Formulation of Serum-Resistant Lipoplexes for In Vivo Gene Therapy Studies

DOTAP is an excellent starting material for developing gene delivery vectors intended for in vivo administration, where serum stability is paramount. Quantitative data from a systematic optimization study provides a precise formulation guideline: for DOTAP/DNA complexes with lipid-to-DNA ratios ≤32 nmol/µg, peak transfection in the presence of serum is achieved by adding 4 µg of protamine sulfate per µg of DNA [1]. This evidence-based protocol allows researchers to maximize the chance of success when transitioning from in vitro to in vivo models, saving time and resources on trial-and-error optimization.

Development of Lyophilized Transfection Kits with DOTAP/DOPE Formulations

For manufacturers of ready-to-use transfection reagents, the DOTAP/DOPE formulation at a 1:1 mole ratio represents a validated, stable platform for lyophilized products. Research has demonstrated that while other DOTAP-based formulations degrade or lose activity during freeze-drying, the DOTAP/DOPE (1:1) composition uniquely maintains its particle size distribution and nucleic acid loading capacity [1]. This evidence supports the development of a shelf-stable, dry-powder product that can be shipped and stored without cold chain logistics, a significant advantage for commercial distribution.

Boosting Early Immune Response in mRNA Vaccine Formulations with 5% DOTAP LNPs

In the competitive field of mRNA vaccine development, achieving a robust early antibody response is a key performance indicator. Evidence from a comparative LNP study shows that incorporating a specific, low concentration of DOTAP (5%) into ALC-0315-based LNPs enhances the total IgG response after the first immunization dose, whereas the analog DODAP does not [1]. This provides a clear, data-driven formulation target for researchers aiming to optimize the prime-boost kinetics of their vaccine candidates, potentially accelerating development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTAP Transfection Reagent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.